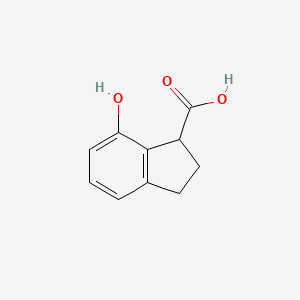

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

描述

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indanone derivatives, which undergo cyclization and subsequent functionalization to introduce the hydroxyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

化学反应分析

Oxidation Reactions

The hydroxyl group at the 7-position undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, reflux | 7-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid |

| CrO₃ | Acidic, room temperature | 7-Oxo derivative (partial oxidation intermediates) |

Key Findings :

-

Potassium permanganate (KMnO₄) in acidic media quantitatively oxidizes the hydroxyl group to a ketone, forming 7-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

-

Chromium trioxide (CrO₃) may yield partial oxidation products under milder conditions.

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | 7-Hydroxy-2,3-dihydro-1H-indene-1-methanol |

| NaBH₄ | Methanol, 0–5°C | Partial reduction observed |

Key Findings :

-

Lithium aluminum hydride (LiAlH₄) fully reduces the carboxylic acid to a primary alcohol.

-

Sodium borohydride (NaBH₄) shows limited efficacy, requiring further optimization.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution.

| Reagent | Conditions | Product |

|---|---|---|

| R-X (alkyl halides) | Base (e.g., NaOH) | 7-Alkoxy-2,3-dihydro-1H-indene-1-carboxylic acid |

| Acid chlorides | Pyridine catalyst | Ester derivatives |

Key Findings :

-

Alkylation with methyl iodide or benzyl bromide forms stable ether derivatives.

-

Esterification with acetyl chloride produces acetylated analogs.

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters.

| Reagent | Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6 hours | Methyl 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylate |

| Ethanol + DCC | Room temperature, 24h | Ethyl ester derivative |

Key Findings :

-

Sulfuric acid (H₂SO₄) catalyzes esterification with primary alcohols.

-

Dicyclohexylcarbodiimide (DCC) enables efficient coupling under mild conditions.

Solvent and Temperature Effects

Reaction pathways are highly solvent- and temperature-dependent:

| Solvent | Temperature | Outcome | Reference |

|---|---|---|---|

| Ethanol | Reflux | High-yield oxidation/reduction products | |

| 1,4-Dioxane | Reflux | Favors cyclization side reactions |

Key Insights :

-

Ethanol promotes efficient functional group transformations due to its polarity and boiling point.

-

1,4-Dioxane at reflux may lead to unintended cyclization, as observed in related indene derivatives .

Mechanistic Considerations

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate.

-

Reduction : LiAlH₄ acts through hydride transfer to the carbonyl carbon.

-

Substitution : Base-mediated deprotonation enhances nucleophilicity of the hydroxyl group.

科学研究应用

Antioxidant Properties

Research indicates that 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibits strong antioxidant activity. It scavenges active oxygen radicals, which are implicated in various diseases due to oxidative stress. This property makes it a potential candidate for developing treatments for conditions like cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases .

Cancer Treatment

The compound has been studied for its potential in cancer therapy. It is believed to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which play a role in cancer cell survival by preventing apoptosis. By promoting the degradation of IAP proteins, this compound can sensitize cancer cells to apoptotic signals, making it useful in treating various cancers such as breast, colon, and prostate cancer .

Neuroprotective Effects

This compound has shown promise in treating neurodegenerative conditions by improving cognitive functions and reducing symptoms associated with hypoxia and anoxemia. It may serve as a therapeutic agent for conditions like amnesia and other cognitive impairments caused by cerebrovascular disorders .

Antioxidants in Food Preservation

The compound's antioxidant properties extend to applications in the food industry, where it can be used as a preservative to prevent lipid peroxidation in oils and fats contained in processed foods. This application is crucial for extending shelf life and maintaining the quality of food products .

Organic Solar Cells

Recent studies have explored the use of derivatives of this compound as components in organic solar cells (OSCs). These compounds can function as electron acceptors in bulk heterojunction solar cells, contributing to the development of efficient photovoltaic materials .

Case Studies

作用机制

The mechanism by which 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards molecular targets.

相似化合物的比较

Similar Compounds

Indene: The parent hydrocarbon structure without the hydroxyl and carboxylic acid groups.

7-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid: An oxidized derivative.

7-Hydroxy-2,3-dihydro-1H-indene-1-methanol: A reduced derivative.

Uniqueness

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

生物活性

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and contains both a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

While the specific biological targets of this compound are not fully elucidated, it is hypothesized that its action may be similar to other indole derivatives. Indole compounds are known for their diverse biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities stem from their ability to interact with various biochemical pathways and molecular targets within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of indole compounds possess significant activity against a range of pathogens, suggesting that this compound may also have similar effects.

Anticancer Potential

The anticancer properties of related indole derivatives have been well documented. These compounds often act by modulating signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may also exhibit such effects, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB signaling. The potential of this compound in this context remains an area for future research .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | , |

| Anticancer | Potential modulation of cancer cell pathways | , |

| Anti-inflammatory | Inhibition of inflammatory mediators | , |

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of indole derivatives, compounds similar to this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis and function.

Case Study: Anticancer Activity

Another investigation assessed the anticancer properties of indole derivatives in vitro using various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit proliferation in a dose-dependent manner. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory settings?

- Methodological Answer : A common approach involves functionalizing the indene ring system via hydroxylation. For example, hydroxyl groups can be introduced using directed ortho-metalation or catalytic oxidation. Protecting group strategies (e.g., Fmoc, Boc) may stabilize reactive intermediates, as seen in analogous dihydroindene-carboxylic acid syntheses . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Confirm regioselectivity of the 7-hydroxy substitution using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to standards.

- Structural Confirmation :

- NMR : H and C NMR to verify the hydroxy group’s position (e.g., downfield shift for -OH proton at δ 9–10 ppm).

- FT-IR : Confirm carboxylic acid (-COOH, ~1700 cm) and hydroxyl (-OH, ~3200–3500 cm) functionalities.

- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular ion peaks (expected m/z for CHO: 178.0630) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : The compound is likely insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol, based on analogs like 2,3-dihydro-1H-indene-2-carboxylic acid .

- Stability : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxy group. Avoid prolonged exposure to light or moisture, which may cause decarboxylation or dimerization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the hydroxy group at the 7-position of the indene ring system?

- Methodological Answer :

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) for directed C–H activation. Adjust ligand-to-metal ratios to enhance regioselectivity.

- Temperature Control : Lower reaction temperatures (0–5°C) may reduce side reactions (e.g., over-oxidation).

- Workflow Example :

Perform a screen of oxidants (e.g., m-CPBA, Oxone) in trifluoroethanol.

Monitor reaction progress via TLC (silica, UV visualization).

Isolate the product using acid-base extraction (1M HCl to protonate the carboxylic acid, followed by ethyl acetate wash) .

Q. What analytical techniques are recommended to resolve discrepancies in spectroscopic data for dihydroindene-carboxylic acid derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve conformational isomerism (e.g., chair-boat transitions in the dihydroindene ring) by variable-temperature H NMR.

- X-ray Crystallography : Definitive structural assignment for ambiguous NOE or coupling patterns.

- Isotopic Labeling : Introduce C at the carboxylic acid position to track decarboxylation artifacts in MS/MS fragmentation .

Q. What strategies mitigate decomposition during long-term storage of hydroxy-substituted dihydroindene-carboxylic acids?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in ammonium bicarbonate buffer (pH 8) to stabilize the carboxylate form.

- Additive Screening : Include radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation.

- Stability-Indicating Assays : Periodically test samples via HPLC-UV for degradation products (e.g., lactone formation from intramolecular esterification) .

Q. Data Contradiction Analysis

- Example Issue : Conflicting melting points reported for similar compounds (e.g., 6-Bromo analog at 97% purity vs. decomposition observed in unprotected hydroxy derivatives).

- Resolution :

Verify purity via DSC (differential scanning calorimetry) to distinguish melting events from decomposition.

Compare data under standardized conditions (e.g., heating rate 10°C/min under nitrogen) .

Q. Safety and Compliance

属性

IUPAC Name |

7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQLBBVEKRXFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。